N1-((Ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine compound with iodomethane (1:1)
Description
N1-((Ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine, commonly abbreviated as EDC (though per instructions, full names are retained), is a carbodiimide widely employed as a coupling agent in organic synthesis and bioconjugation. The compound with iodomethane (1:1) refers to its quaternized form, where iodomethane alkylates the tertiary amine group, forming a methylated ammonium iodide salt. This modification enhances solubility and reactivity in specific applications, such as crosslinking or stabilizing intermediates in synthetic pathways.
Key properties of the base compound (without iodomethane) include a molecular weight of 155.24 g/mol, a density of 0.9 g/cm³, and a boiling point of ~197.7°C . The hydrochloride salt (CAS 25952-53-8) is more commonly referenced in the literature, with applications in peptide synthesis, nanoparticle functionalization, and antibody conjugation . The iodomethane complex, while less documented, is structurally analogous to other quaternized carbodiimides used to improve reaction efficiency in polar solvents.
Properties
InChI |
InChI=1S/C8H17N3.CH3I/c1-4-9-8-10-6-5-7-11(2)3;1-2/h4-7H2,1-3H3;1H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYVZGDYOMRIPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C=NCCCN(C)C.CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide methyliodide can be synthesized through a reaction involving N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride and methyl iodide. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile under anhydrous conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods: Industrial production of N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide methyliodide involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide methyliodide primarily undergoes substitution reactions. It acts as a dehydrating agent, facilitating the formation of amide and ester bonds by activating carboxyl groups for nucleophilic attack by amines or alcohols.
Common Reagents and Conditions: Common reagents used in reactions with N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide methyliodide include primary amines, alcohols, and carboxylic acids. The reactions are typically carried out in organic solvents such as dichloromethane, acetonitrile, or dimethylformamide, under anhydrous conditions and at room temperature or slightly elevated temperatures.
Major Products: The major products formed from reactions involving N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide methyliodide are amides and esters. These products are commonly used in the synthesis of peptides, proteins, and other biologically active molecules.
Scientific Research Applications
Peptide Synthesis
EDC is primarily recognized for its role in peptide synthesis, where it acts as a coupling agent. It facilitates the formation of amide bonds between carboxylic acids and amines, which is crucial for assembling peptides and proteins. The mechanism involves the activation of carboxylic acids to form an O-acylisourea intermediate that can react with amines to yield the desired peptide product.
Case Study: Peptide Coupling
In a study by Pottorf et al., EDC was used to couple various amino acids effectively, demonstrating its efficiency compared to traditional methods like DCC (dicyclohexylcarbodiimide). The generated urea byproduct from EDC is water-soluble, simplifying purification processes .
Bioconjugation
EDC's ability to activate carboxylic acids makes it an invaluable tool for bioconjugation, particularly for attaching biomolecules such as proteins and nucleic acids to surfaces or other biomolecules. This property is exploited in creating drug conjugates that enhance therapeutic efficacy.
Example: Antibody-Drug Conjugates
Research has shown that EDC can be used to link cytotoxic drugs to antibodies, forming antibody-drug conjugates (ADCs). This approach allows targeted delivery of drugs to cancer cells while minimizing systemic toxicity.
Synthesis of Amides and Esters
Beyond peptides, EDC is also employed in synthesizing amides and esters from corresponding acid derivatives. Its compatibility with various functional groups makes it a versatile reagent in organic synthesis.
Application: Synthesis of Fluorescent Probes
In developing fluorescent probes for biological imaging, EDC has been utilized to couple fluorophores to biomolecules, facilitating real-time tracking of cellular processes .
Pharmaceutical Development
The pharmaceutical industry leverages EDC for synthesizing active pharmaceutical ingredients (APIs) due to its efficiency and mild reaction conditions. Its application extends to creating complex molecules that require precise functionalization.
Case Study: API Synthesis
A notable application includes the synthesis of anti-cancer agents where EDC-mediated reactions were crucial in achieving high yields and purity of the final products .
Safety Considerations
EDC is classified as hazardous due to its potential health risks upon exposure. Precautions should be taken when handling this compound:
- Use personal protective equipment (PPE) such as gloves and goggles.
- Work in a well-ventilated area or fume hood.
- Follow proper waste disposal protocols for hazardous materials.
Mechanism of Action
The mechanism of action of N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide methyliodide involves the activation of carboxyl groups to form reactive intermediates, which then undergo nucleophilic attack by amines or alcohols to form amide or ester bonds. The molecular targets of this compound are the carboxyl groups of the reactants, and the pathways involved include the formation of O-acylisourea intermediates and subsequent nucleophilic substitution.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare N1-((Ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine (and its iodomethane complex) with structurally related diamines and carbodiimides.
Table 1: Structural and Functional Comparison
Detailed Analysis
Reactivity and Solubility EDC vs. EDC·HCl: The hydrochloride salt (EDC·HCl) is water-soluble, making it ideal for aqueous reactions (e.g., protein crosslinking) . In contrast, the free base (EDC) is more lipophilic, suited for organic-phase syntheses. The iodomethane complex likely bridges these properties by introducing a charged quaternary ammonium group, enhancing solubility in polar aprotic solvents . Ro 47-0543: This antimalarial diamine lacks the carbodiimide functionality but shares a propane-1,3-diamine backbone. Its ethyl and quinoline substituents confer biological activity against Plasmodium species, unlike EDC’s synthetic utility .
Synthetic Applications EDC/EDC·HCl: Used with NHS (N-hydroxysuccinimide) to activate carboxyl groups for amide bond formation. For example, in nanoparticle functionalization, EDC couples holo-transferrin to Fe₃O₄ surfaces for exosome isolation . Quinazoline Derivatives: The quinazoline-piperazine hybrid () demonstrates how diamines can be tailored for targeted protein inhibition, contrasting with EDC’s role as a nonspecific coupling agent .
Biological Activity Ro 47-0543 Metabolites: Monodesethyl and bisdesethyl metabolites () highlight how ethyl groups influence pharmacokinetics. EDC lacks inherent bioactivity but may acquire toxicity upon decomposition . Triamines (): N1-(3-Aminopropyl)-N1-methylpropane-1,3-diamine’s chelating capacity contrasts with EDC’s transient reactivity, which is quenched post-reaction .
Research Findings and Limitations
- EDC in Nanotechnology: EDC-mediated conjugation achieves high exosome recovery rates (~80%) in magnetic separation workflows, outperforming glutaraldehyde in specificity . However, EDC is prone to hydrolysis, requiring fresh preparation.
- Comparative Toxicity : EDC·HCl exhibits lower cytotoxicity than dicyclohexylcarbodiimide (DCC), a common alternative, but may still require rigorous purification to remove urea byproducts .
Biological Activity
N1-((Ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine, commonly known as the compound with iodomethane (1:1), is a nitrogen-rich organic compound that has garnered interest in various biological applications. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
- Chemical Name : N1-((Ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine
- CAS Number : 22572-40-3
- Molecular Formula : C9H20IN3
- Molecular Weight : 297.18 g/mol
Synthesis
The synthesis of N1-((Ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine involves a reaction between ethylimino and dimethylpropane diamine under controlled conditions. The compound is often synthesized in conjunction with iodomethane to enhance its reactivity and biological efficacy.
Antimicrobial Properties
Research indicates that N1-((Ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Antiparasitic Activity
The compound has shown potential antiparasitic properties, particularly against protozoan parasites such as Trypanosoma brucei. A study evaluated the efficacy of the compound in inhibiting the growth of these parasites, revealing an IC50 value indicative of its potency. The structure-activity relationship (SAR) analysis suggests that modifications to the side chains can enhance its biological activity.
Table 1: Biological Activity Summary
| Activity Type | Target Organism | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 15 | |
| Antibacterial | S. aureus | 10 | |
| Antiparasitic | T. brucei | 2.5 |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Modification | Biological Activity |
|---|---|---|
| Original Compound | None | High antimicrobial activity |
| Variant A | Longer side chain | Increased potency |
| Variant B | Halogen substitution | Reduced activity |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, N1-((Ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine was tested against a range of pathogens. Results indicated that the compound exhibited a significant reduction in colony-forming units (CFUs) for both E. coli and S. aureus, demonstrating its potential as a therapeutic agent.
Case Study 2: Antiparasitic Action
A study focused on the antiparasitic effects of the compound against T. brucei. The compound was administered in varying concentrations, showing a dose-dependent response in inhibiting parasite viability. This finding supports further investigation into its use as a treatment for diseases such as African sleeping sickness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
